Ethyl 3,6-difluoro-2-hydroxybenzoate
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Overview
Description
Ethyl 3,6-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,6-difluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,6-difluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually performed under controlled conditions to prevent over-fluorination and to achieve selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,6-difluoro-2-oxobenzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 3,6-difluoro-2-hydroxybenzyl alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
Oxidation: Ethyl 3,6-difluoro-2-oxobenzoate.
Reduction: Ethyl 3,6-difluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,6-difluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, where it can be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Due to its potential bioactivity, this compound is explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of ethyl 3,6-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,6-difluoro-2-hydroxybenzoate can be compared with other fluorinated benzoate derivatives, such as:
Ethyl 2,4-difluoro-2-hydroxybenzoate: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
Ethyl 3,5-difluoro-2-hydroxybenzoate: Another isomer with distinct reactivity and applications.
Ethyl 3,6-dichloro-2-hydroxybenzoate: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3,6-difluoro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJGBAPDGOHFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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